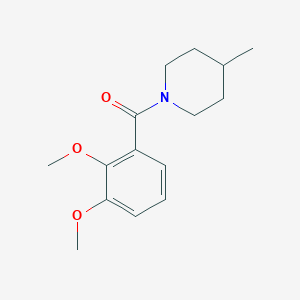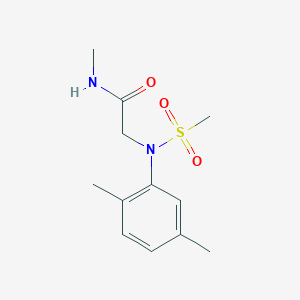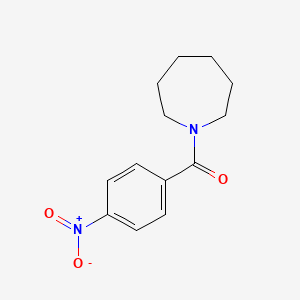![molecular formula C20H13NO3S B5857754 N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as MBCO-AM, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzochromene derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-angiogenic activity. It has also been shown to modulate the expression of various genes involved in cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. One area of focus could be on elucidating its mechanism of action, which would provide valuable insights into its potential therapeutic applications. Another area of focus could be on developing more efficient synthesis methods for this compound, which would facilitate its use in lab experiments. Additionally, further studies on the toxicity and pharmacokinetics of this compound would be necessary to evaluate its potential for clinical use.
Synthesemethoden
The synthesis of N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with 2-mercaptophenylamine in the presence of a catalyst. The resulting product is then treated with ethyl chloroformate to obtain this compound. This synthesis method has been optimized to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-oxo-N-(2-sulfanylphenyl)benzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S/c22-19(21-16-7-3-4-8-18(16)25)15-11-14-13-6-2-1-5-12(13)9-10-17(14)24-20(15)23/h1-11,25H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRLBDZXOAAWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=CC=C4S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


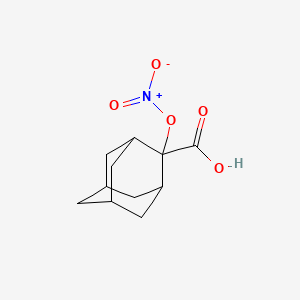

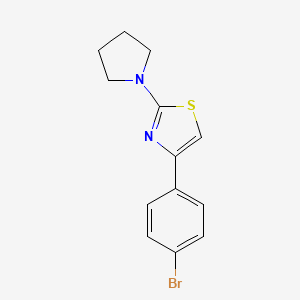

![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)

![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)
![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)
